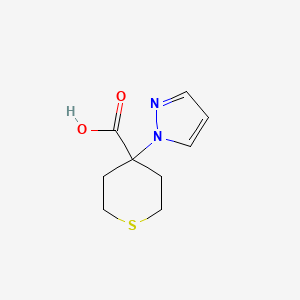![molecular formula C14H13N5O2 B7628251 N-(2-ethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7628251.png)
N-(2-ethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is a fused ring system containing nitrogen atoms, and an ethoxyphenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: One of the methods for synthesizing triazolo[1,5-a]pyrimidines involves the use of microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly.
Mechanochemical Method: Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Catalysis by Schiff Base Zinc Complex: This method uses a Schiff base zinc complex supported on magnetite nanoparticles as a reusable catalyst.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in the ring system.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups into the triazolopyrimidine core.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: N-(2-ethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology and Medicine:
Anticancer Agents: Triazolopyrimidines have been studied for their anticancer properties.
Anti-inflammatory Agents: These compounds exhibit anti-inflammatory activities by inhibiting the expression and activities of inflammatory mediators.
Industry:
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: This compound can inhibit enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in various signaling pathways.
Receptor Modulation: It can act as an inverse agonist for retinoic acid receptor-related orphan receptor gamma t (RORγt), modulating immune responses.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
1,2,4-Triazolo[4,3-a]pyrimidine: Another isomer with different ring fusion.
1,2,4-Triazolo[1,5-c]pyrimidine: A different isomer with unique biological activities.
Uniqueness:
Structural Features: The presence of an ethoxyphenyl group and the specific fusion of the triazole and pyrimidine rings make N-(2-ethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide unique.
Biological Activities: Its ability to inhibit specific enzymes and modulate receptors distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-2-21-11-7-4-3-6-10(11)16-13(20)12-17-14-15-8-5-9-19(14)18-12/h3-9H,2H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNGRRGXGHYXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN3C=CC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-2-ylmethyl)-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7628169.png)

![2-{[5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B7628199.png)
![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628206.png)
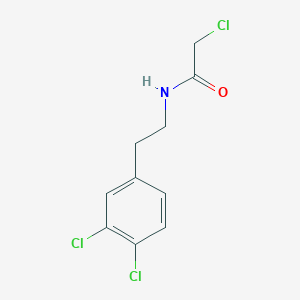
![2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid](/img/structure/B7628220.png)
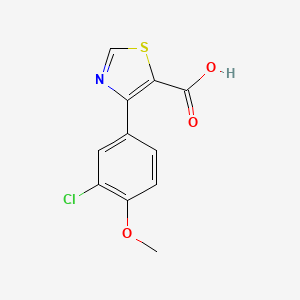
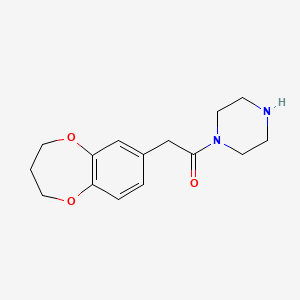
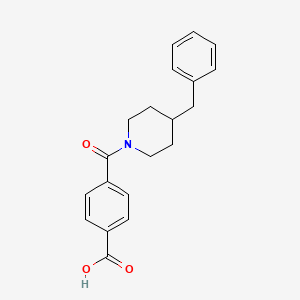
![[5-Amino-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7628259.png)
![3-[[4-(Cyanomethyl)benzoyl]-methylamino]propanoic acid](/img/structure/B7628260.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)
